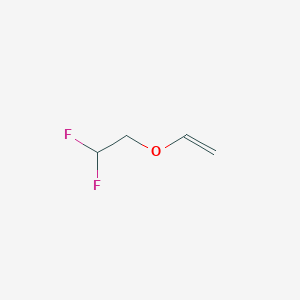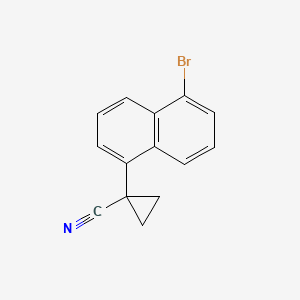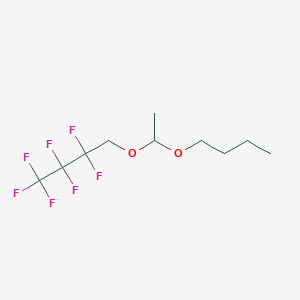
4-(1-Butoxyethoxy)-1,1,1,2,2,3,3-heptafluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Butoxyethoxy)-1,1,1,2,2,3,3-heptafluorobutane is a fluorinated organic compound known for its unique chemical properties. It is often used in various industrial applications due to its stability and reactivity. The compound’s structure includes a heptafluorobutane backbone with a butoxyethoxy group attached, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Butoxyethoxy)-1,1,1,2,2,3,3-heptafluorobutane typically involves the reaction of heptafluorobutane with butoxyethanol under controlled conditions. The reaction is usually catalyzed by a strong acid or base to facilitate the formation of the ether linkage. The process requires careful control of temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced catalysts and optimized reaction parameters helps in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(1-Butoxyethoxy)-1,1,1,2,2,3,3-heptafluorobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions typically involve hydrogenation, resulting in the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1-Butoxyethoxy)-1,1,1,2,2,3,3-heptafluorobutane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-Butoxyethoxy)-1,1,1,2,2,3,3-heptafluorobutane involves its interaction with various molecular targets. The compound’s fluorinated backbone allows it to participate in unique interactions with enzymes and receptors, potentially altering their activity. The butoxyethoxy group can also engage in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Butoxyethoxy)butane
- 1-Butoxy-1-ethoxyethane
- 1-Butoxyethoxy-2-propanol
Uniqueness
4-(1-Butoxyethoxy)-1,1,1,2,2,3,3-heptafluorobutane stands out due to its high fluorine content, which imparts unique chemical and physical properties. Compared to similar compounds, it offers greater stability and reactivity, making it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C10H15F7O2 |
|---|---|
Molecular Weight |
300.21 g/mol |
IUPAC Name |
4-(1-butoxyethoxy)-1,1,1,2,2,3,3-heptafluorobutane |
InChI |
InChI=1S/C10H15F7O2/c1-3-4-5-18-7(2)19-6-8(11,12)9(13,14)10(15,16)17/h7H,3-6H2,1-2H3 |
InChI Key |
UUMNSMGOTLDOAK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)OCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(Ethanesulfonyl)ethyl]piperidine](/img/structure/B12088365.png)

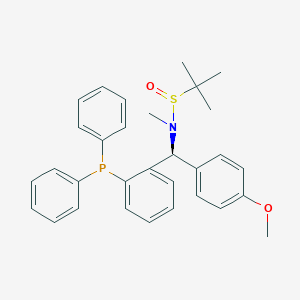

amine](/img/structure/B12088388.png)


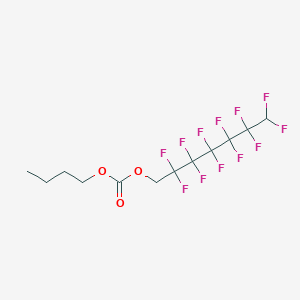
![N-[trans-4-(hydroxymethyl)cyclohexyl]ethane-1-sulfonamide](/img/structure/B12088405.png)
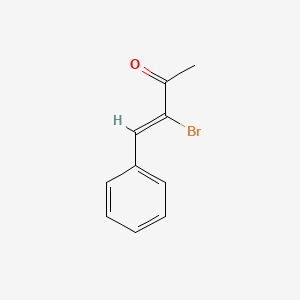
![Acetic acid, 2-[(7-hydroxyheptyl)oxy]-](/img/structure/B12088419.png)
